molecular formula C20H22N2O2S B14932508 N-[2-(2-methoxyphenyl)ethyl]-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide

N-[2-(2-methoxyphenyl)ethyl]-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide

Katalognummer: B14932508
Molekulargewicht: 354.5 g/mol
InChI-Schlüssel: AEJMVWINSPNWRR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-METHOXYPHENETHYL)-3-(1H-PYRROL-1-YL)-3-(3-THIENYL)PROPANAMIDE is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a methoxyphenethyl group, a pyrrole ring, and a thienyl group attached to a propanamide backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-METHOXYPHENETHYL)-3-(1H-PYRROL-1-YL)-3-(3-THIENYL)PROPANAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Methoxyphenethyl Intermediate: This step involves the reaction of 2-methoxyphenethylamine with an appropriate acylating agent to form the methoxyphenethyl intermediate.

    Pyrrole Ring Introduction: The intermediate is then reacted with a pyrrole derivative under suitable conditions to introduce the pyrrole ring.

    Thienyl Group Addition: The final step involves the addition of the thienyl group to the intermediate, forming the desired compound.

Industrial Production Methods

Industrial production methods for N-(2-METHOXYPHENETHYL)-3-(1H-PYRROL-1-YL)-3-(3-THIENYL)PROPANAMIDE may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-METHOXYPHENETHYL)-3-(1H-PYRROL-1-YL)-3-(3-THIENYL)PROPANAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

N-(2-METHOXYPHENETHYL)-3-(1H-PYRROL-1-YL)-3-(3-THIENYL)PROPANAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-(2-METHOXYPHENETHYL)-3-(1H-PYRROL-1-YL)-3-(3-THIENYL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(2-METHOXYPHENETHYL)-3-(1H-PYRROL-1-YL)-3-(2-THIENYL)PROPANAMIDE: Similar structure with a different thienyl group position.

    N-(2-METHOXYPHENETHYL)-3-(1H-PYRROL-1-YL)-3-(4-THIENYL)PROPANAMIDE: Similar structure with a different thienyl group position.

Uniqueness

N-(2-METHOXYPHENETHYL)-3-(1H-PYRROL-1-YL)-3-(3-THIENYL)PROPANAMIDE is unique due to its specific arrangement of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Eigenschaften

Molekularformel

C20H22N2O2S

Molekulargewicht

354.5 g/mol

IUPAC-Name

N-[2-(2-methoxyphenyl)ethyl]-3-pyrrol-1-yl-3-thiophen-3-ylpropanamide

InChI

InChI=1S/C20H22N2O2S/c1-24-19-7-3-2-6-16(19)8-10-21-20(23)14-18(17-9-13-25-15-17)22-11-4-5-12-22/h2-7,9,11-13,15,18H,8,10,14H2,1H3,(H,21,23)

InChI-Schlüssel

AEJMVWINSPNWRR-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC=C1CCNC(=O)CC(C2=CSC=C2)N3C=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.